molecular formula C10H17ClN2O3 B1377103 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1427380-11-7

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1377103
CAS No.: 1427380-11-7
M. Wt: 248.7 g/mol
InChI Key: RTPRFCRTPWRENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride involves several steps:

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., nitric acid, potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alkyl halides). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The exact pathways and molecular targets depend on the specific application and biological context.

Properties

IUPAC Name

1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPRFCRTPWRENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
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1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
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1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
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1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
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1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 6
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride

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